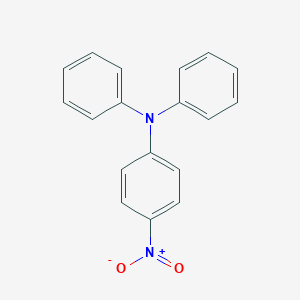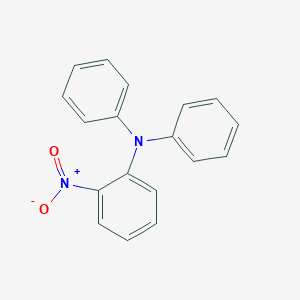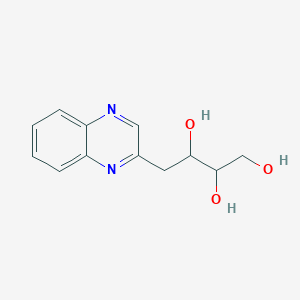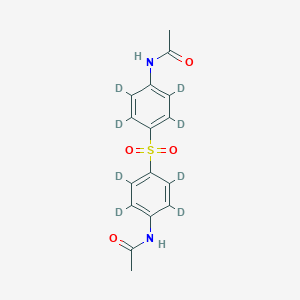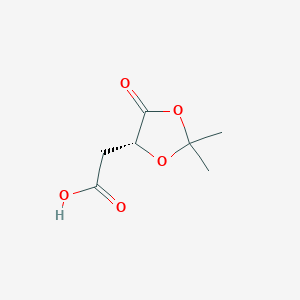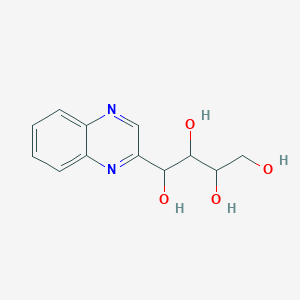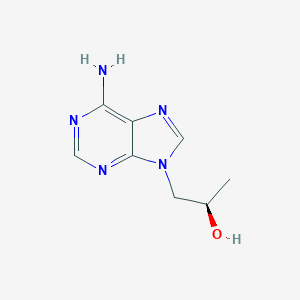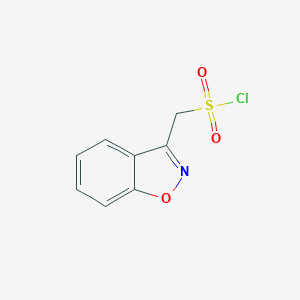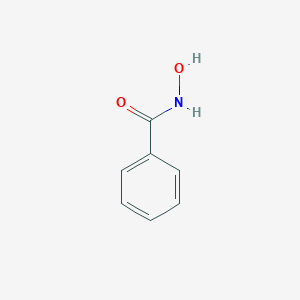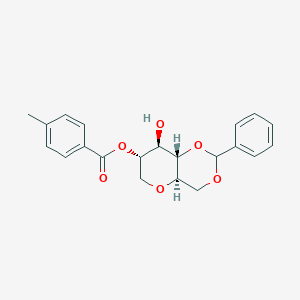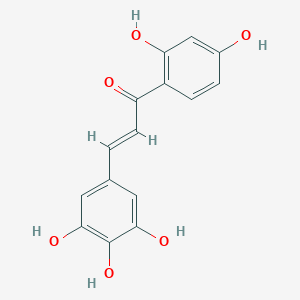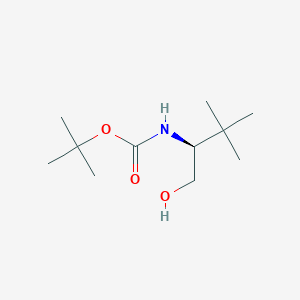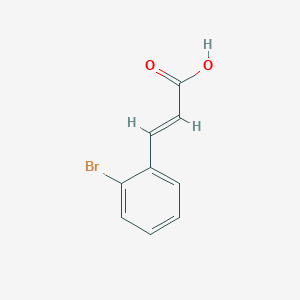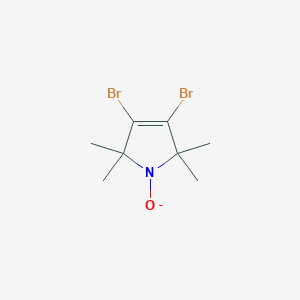
3,4-Dibromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline is a chemical compound with the molecular formula C8H12Br2NO. It is known for its use as a spin label in various biochemical and biophysical research applications. The compound is characterized by its stable free radical nature, which makes it useful in electron paramagnetic resonance (EPR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline typically involves the bromination of 2,2,5,5-tetramethyl-3-pyrroline-1-oxyl. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions. The general reaction scheme is as follows:
Starting Material: 2,2,5,5-tetramethyl-3-pyrroline-1-oxyl
Reagents: Bromine (Br2)
Solvent: Chloroform (CHCl3) or carbon tetrachloride (CCl4)
Reaction Conditions: The reaction is typically conducted at room temperature with continuous stirring until the desired level of bromination is achieved.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials and reagents are handled using automated systems.
Reaction Control: Temperature, pressure, and reaction time are closely monitored to ensure consistency and yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dibromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups.
Reduction Reactions: The nitroxide radical can be reduced to the corresponding hydroxylamine.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an appropriate solvent.
Reduction: Reducing agents like sodium borohydride (NaBH4) or ascorbic acid (C6H8O6).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products
Substitution: Formation of derivatives with different substituents replacing the bromine atoms.
Reduction: Conversion to the corresponding hydroxylamine.
Oxidation: Formation of various oxidized products depending on the oxidizing agent used.
Applications De Recherche Scientifique
3,4-Dibromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline is widely used in scientific research, including:
Chemistry: As a spin label in EPR spectroscopy to study molecular dynamics and interactions.
Biology: Used to label proteins and nucleic acids to investigate their structure and function.
Medicine: Employed in the development of diagnostic tools and therapeutic agents.
Industry: Utilized in the production of advanced materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 3,4-Dibromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline involves its stable free radical nature. The compound interacts with molecular targets through:
Spin Labeling: The nitroxide radical acts as a probe in EPR spectroscopy, providing information about the local environment and molecular dynamics.
Molecular Interactions: The compound can form non-covalent interactions with biomolecules, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,5,5-Tetramethyl-3-pyrroline-1-oxyl: The parent compound without bromine substitution.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Another nitroxide radical with a different ring structure.
3-Carboxy-2,2,5,5-tetramethylpyrrolidine-1-oxyl: A derivative with a carboxyl group.
Uniqueness
3,4-Dibromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline is unique due to its specific bromine substitutions, which enhance its reactivity and stability as a spin label. This makes it particularly useful in applications requiring precise and stable labeling.
Propriétés
IUPAC Name |
3,4-dibromo-2,2,5,5-tetramethyl-1-oxidopyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Br2NO/c1-7(2)5(9)6(10)8(3,4)11(7)12/h1-4H3/q-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAFPYKOFIFPSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C(C(N1[O-])(C)C)Br)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Br2NO- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
